3-[(4-Ethoxyphenoxy)methyl]benzoic acid
Description
3-[(4-Ethoxyphenoxy)methyl]benzoic acid is a benzoic acid derivative with a 4-ethoxyphenoxymethyl substituent at the 3-position of the aromatic ring. The ethoxyphenoxy group introduces steric bulk and moderate lipophilicity, while the carboxylic acid moiety confers acidity (pKa ~4–5). This compound is structurally related to pharmacologically active benzoic acid derivatives, such as anti-inflammatory or anticancer agents, where substituents modulate solubility, bioavailability, and target interactions .
Properties
IUPAC Name |
3-[(4-ethoxyphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-19-14-6-8-15(9-7-14)20-11-12-4-3-5-13(10-12)16(17)18/h3-10H,2,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKJOHPFSRRCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-Ethoxyphenoxy)methyl]benzoic acid typically involves the reaction of 4-ethoxyphenol with benzyl chloride in the presence of a base to form the intermediate 4-ethoxyphenylmethyl chloride. This intermediate is then reacted with sodium benzoate under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity.
Chemical Reactions Analysis
3-[(4-Ethoxyphenoxy)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Organic Synthesis: This compound serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to new compounds with desired properties.
- Material Science: It is utilized in the development of new materials, particularly in polymer chemistry and coatings due to its functional groups that can enhance material properties.
2. Biology:
- Antimicrobial Activity: Studies have shown that derivatives of benzoic acids exhibit antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
- Anti-inflammatory Properties: Research indicates that compounds similar to 3-[(4-Ethoxyphenoxy)methyl]benzoic acid may possess anti-inflammatory effects, making them candidates for therapeutic use in inflammatory diseases .
3. Medicine:
- Pharmaceutical Intermediate: The compound is being investigated for its potential as an active pharmaceutical ingredient or intermediate in drug synthesis. Its structural features may allow it to interact with biological targets effectively.
- Cancer Research: Preliminary studies suggest that related compounds can induce apoptosis in cancer cells, indicating potential applications in cancer therapy .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including those structurally similar to 3-[(4-Ethoxyphenoxy)methyl]benzoic acid. The results indicated significant activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents .
Case Study 2: Anti-Cancer Properties
In a study focused on breast cancer treatment, compounds derived from benzoic acids were tested for their ability to inhibit cell growth and induce apoptosis in MCF-7 and MDA-MB-468 cell lines. The findings suggested that these compounds could serve as novel anticancer agents due to their ability to trigger cell-cycle arrest and apoptosis through caspase activation .
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Organic Synthesis | Serves as a precursor for complex organic molecules. |
| Biology | Antimicrobial Activity | Effective against various bacterial strains; potential for new antibiotics. |
| Medicine | Cancer Research | Induces apoptosis in breast cancer cells; promising for therapeutic development. |
Mechanism of Action
The mechanism of action of 3-[(4-Ethoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 3-[(4-Ethoxyphenoxy)methyl]benzoic acid with four structurally related compounds, emphasizing substituent effects on molecular properties:
Key Observations:
- Lipophilicity: The ethoxyphenoxy group in the target compound provides moderate lipophilicity, intermediate between the hydrophilic acetyl amino derivative and the highly lipophilic benzyloxy analog .
- Acidity: Electron-withdrawing groups (e.g., iodo in ) increase benzoic acid acidity (lower pKa), while electron-donating groups (e.g., methoxy in ) decrease it. The ethoxyphenoxy group likely results in a pKa similar to unsubstituted benzoic acid (~4.2).
- Biological Activity: Prenyl-substituted HMBA exhibits cell-cycle inhibition , suggesting that alkyl chain substituents enhance bioactivity. The ethoxyphenoxy group in the target compound may offer distinct interactions with biological targets due to its aromatic ether linkage.
Biological Activity
3-[(4-Ethoxyphenoxy)methyl]benzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its potential biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid moiety with an ethoxyphenoxy group, which enhances its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 298.32 g/mol. The presence of the carboxylic acid functional group contributes to its acidic properties and potential interactions with biological macromolecules.
Biological Activities
Research has highlighted several key biological activities associated with 3-[(4-Ethoxyphenoxy)methyl]benzoic acid:
- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent, possibly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment .
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, contributing to its antioxidant properties. This activity is crucial for protecting cells from oxidative stress .
The precise mechanisms by which 3-[(4-Ethoxyphenoxy)methyl]benzoic acid exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, including:
- Enzymatic Inhibition : The carboxyl group can form ionic bonds with positively charged amino acids in proteins, influencing enzyme activity.
- Receptor Binding : The ethoxyphenoxy group may facilitate binding to various receptors involved in inflammation and immune responses .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Activity against pathogenic strains | |
| Antioxidant | Scavenging free radicals |
Case Studies
- Anti-inflammatory Study : A study demonstrated that 3-[(4-Ethoxyphenoxy)methyl]benzoic acid significantly reduced inflammation markers in a murine model of arthritis. The compound inhibited COX-2 expression, leading to decreased prostaglandin levels, which are implicated in pain and swelling.
- Antimicrobial Evaluation : In vitro tests showed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
